Sodium bromodifluoroacetate
Overview
Description
Sodium bromodifluoroacetate is a chemical compound with the molecular formula C₂BrF₂NaO₂. It is known for its role as a difluorocarbene source, which makes it valuable in various synthetic applications. This compound is particularly effective in the synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes under mild conditions .
Mechanism of Action
Target of Action
Sodium bromodifluoroacetate is primarily used as a source of difluorocarbene . Difluorocarbene is a highly reactive intermediate in organic chemistry, and it is often used in the synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes .
Mode of Action
This compound acts as an effective difluorocarbene source . It interacts with its targets by providing difluorocarbene, which then participates in cycloaddition reactions to form gem-difluorocyclopropanes and gem-difluorocyclopropenes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes . These compounds are often used in the development of various pharmaceuticals and agrochemicals due to their unique chemical properties.
Pharmacokinetics
Like other sodium salts, it is likely to be soluble in water , which could potentially affect its distribution and elimination in the body.
Result of Action
The primary result of this compound’s action is the high-yielding synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes . These compounds have a wide range of applications in the field of organic synthesis.
Action Environment
This compound is typically stored in a dark place under an inert atmosphere at room temperature . These conditions help to maintain the stability of the compound and ensure its efficacy as a difluorocarbene source . Environmental factors such as light, moisture, and temperature can potentially influence the compound’s action and stability .
Biochemical Analysis
Biochemical Properties
It is known to be an effective difluorocarbene source Difluorocarbenes are reactive intermediates in organic chemistry that can interact with a variety of biomolecules
Molecular Mechanism
The molecular mechanism of Sodium bromodifluoroacetate is largely related to its role as a difluorocarbene source Difluorocarbenes can participate in various chemical reactions, potentially leading to changes in gene expression, enzyme activation or inhibition, and binding interactions with biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium bromodifluoroacetate can be synthesized through the reaction of ethyl fluorosulfonoxydifluoroacetate with sodium bromide in the solvent sulfolane. This reaction typically takes 12 hours at 100°C, yielding ethyl bromodifluoroacetate, which can then be converted to this compound .
Industrial Production Methods: Industrial production methods for this compound involve the conversion of 1,1-difluoro-1,2-dibromodihaloethane with oleum containing 50-70% sulfur trioxide. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium bromodifluoroacetate primarily undergoes substitution reactions, where it acts as a source of difluorocarbene. This difluorocarbene can then participate in cycloaddition reactions to form gem-difluorocyclopropanes and gem-difluorocyclopropenes .
Common Reagents and Conditions:
Reagents: Common reagents include sodium bromide, ethyl fluorosulfonoxydifluoroacetate, and oleum.
Conditions: Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions include gem-difluorocyclopropanes and gem-difluorocyclopropenes, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Sodium bromodifluoroacetate has several applications in scientific research:
Comparison with Similar Compounds
Ethyl bromodifluoroacetate: This compound is similar in structure and function, acting as a source of difluorocarbene in organic synthesis.
Difluoroalkanes: These compounds also contain difluoromethyl groups and are used in similar synthetic applications.
Uniqueness: Sodium bromodifluoroacetate is unique due to its high efficiency and mild reaction conditions for generating difluorocarbene. This makes it a preferred reagent in many synthetic applications compared to other difluorocarbene sources .
Properties
IUPAC Name |
sodium;2-bromo-2,2-difluoroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrF2O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQKQIYWKXZJGD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Br)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrF2NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382075 | |
Record name | sodium 2-bromo-2,2-difluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84349-27-9 | |
Record name | sodium 2-bromo-2,2-difluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromodifluoroacetic acid sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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